molecular formula C15H19N3OS B2381466 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 1024687-54-4

2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2381466
CAS RN: 1024687-54-4
M. Wt: 289.4
InChI Key: COHOWSCRFQUJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor containing the diethylamino and phenyl functionalities with a compound containing the thiazole ring. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl ring, and the diethylamino group. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, the phenyl ring, and the diethylamino group. The thiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring, the phenyl ring, and the diethylamino group. For example, the compound’s solubility, melting point, and boiling point would be affected by these groups .

Scientific Research Applications

Antipsychotic Potential

One significant area of research involving 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is its potential application in antipsychotic treatments. A study found that a compound similar to this compound demonstrated an antipsychotic-like profile in behavioral animal tests. Interestingly, this compound did not interact with dopamine receptors, which is a common action of clinically available antipsychotic agents (Wise et al., 1987).

Solar Energy Applications

Another study explored the use of a derivative of this compound in solar energy applications. The research focused on synthesizing novel coumarin sensitizers using this compound, which showed efficient photoelectricity conversion efficiency, indicating its potential in the field of dye-sensitized solar cells (Han et al., 2015).

Antibacterial Activity

The compound has also been studied for its antibacterial properties. One study synthesized derivatives of this compound and evaluated their effectiveness against various bacterial strains. The results indicated moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

Antimicrobial and Antifungal Properties

Research has also highlighted the antimicrobial and antifungal properties of this compound. A study synthesized new thiazole derivatives of this compound and found significant activity against fungal strains, particularly Candida parapsilosis (Yurttaş et al., 2015).

Anticancer Potential

In the field of oncology, derivatives of this compound have been evaluated for their anticancer activity. Certain derivatives showed promising results against human lung adenocarcinoma cells, indicating potential applications in cancer treatment (Evren et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and assessments of its potential use in various fields .

properties

IUPAC Name

2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-18(4-2)13(12-8-6-5-7-9-12)14(19)17-15-16-10-11-20-15/h5-11,13H,3-4H2,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHOWSCRFQUJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.